molecular formula C25H30N2O5 B11046562 3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11046562
M. Wt: 438.5 g/mol
InChI Key: NKFABEUDURBCPP-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidine ring and the aromatic substituents. Common synthetic routes include:

    Formation of Pyrrolidine-2,5-dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine-2,5-dione core.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research focuses on its potential therapeutic applications, such as its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties and are used in drug discovery.

    Aromatic Substituted Compounds: Compounds with similar aromatic substituents (e.g., methoxyphenoxy, propoxyphenyl) may have comparable chemical reactivity and biological effects.

Uniqueness

3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H30N2O5/c1-3-16-31-20-6-4-18(5-7-20)27-24(28)17-23(25(27)29)26-14-12-22(13-15-26)32-21-10-8-19(30-2)9-11-21/h4-11,22-23H,3,12-17H2,1-2H3

InChI Key

NKFABEUDURBCPP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)OC4=CC=C(C=C4)OC

Origin of Product

United States

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